BenchChemオンラインストアへようこそ!

N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-9H-xanthene-9-carboxamide

Medicinal Chemistry Kinase Inhibitor Design Metal Chelation

N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-9H-xanthene-9-carboxamide (CAS 1448076-68-3, MF C₂₃H₁₉N₅O₂, MW 397.44) is a synthetic small molecule belonging to the 9H-xanthene-9-carboxamide class. It features a tricyclic xanthene core linked via an ethyl spacer to a 2-(pyrimidin-2-yl)-1H-imidazole moiety—a pharmacophore associated with kinase inhibition and metal-chelation properties.

Molecular Formula C23H19N5O2
Molecular Weight 397.438
CAS No. 1448076-68-3
Cat. No. B2577874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-9H-xanthene-9-carboxamide
CAS1448076-68-3
Molecular FormulaC23H19N5O2
Molecular Weight397.438
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCN4C=CN=C4C5=NC=CC=N5
InChIInChI=1S/C23H19N5O2/c29-23(27-13-15-28-14-12-26-22(28)21-24-10-5-11-25-21)20-16-6-1-3-8-18(16)30-19-9-4-2-7-17(19)20/h1-12,14,20H,13,15H2,(H,27,29)
InChIKeyASTSWZMBLCYOKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-(Pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-9H-xanthene-9-carboxamide (CAS 1448076-68-3): Structural and Pharmacophore Baseline for Procurement Evaluation


N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-9H-xanthene-9-carboxamide (CAS 1448076-68-3, MF C₂₃H₁₉N₅O₂, MW 397.44) is a synthetic small molecule belonging to the 9H-xanthene-9-carboxamide class [1]. It features a tricyclic xanthene core linked via an ethyl spacer to a 2-(pyrimidin-2-yl)-1H-imidazole moiety—a pharmacophore associated with kinase inhibition and metal-chelation properties [2]. The compound is listed in the PubChem substance database and is commercially available at ≥95% purity for research use [1][3]. Its molecular architecture provides three distinct interaction modules (xanthene planar scaffold, amide hydrogen-bonding linker, and bidentate pyrimidine-imidazole metal-binding motif), making it a candidate for structure-based drug design programs targeting ATP-binding sites or metalloenzymes [2].

Why Generic Substitution of N-(2-(2-(Pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-9H-xanthene-9-carboxamide Is Not Advisable Without Comparative Evidence


Compounds within the 9H-xanthene-9-carboxamide class display profoundly divergent biological activities based on subtle modifications to the amide substituent. For example, N-(pyridin-4-yl)-9H-xanthene-9-carboxamide is a reported ATP-competitive PIM1 kinase inhibitor [1], while the quaternarized xanthene-9-carboxamide analogs (e.g., BX471) act as CCR1 receptor antagonists [2]. The target compound uniquely incorporates a 2-(pyrimidin-2-yl)-1H-imidazole motif—a bidentate metal-coordinating pharmacophore absent in the pyridyl or piperidine-substituted analogs—which is predicted to confer distinct target selectivity and binding kinetics [3]. Simply substituting a xanthene-9-carboxamide analog without matching this precise pharmacophore risks complete loss of activity against the intended target class. Procurement decisions must therefore be guided by the specific substitution pattern, not merely the core scaffold identity.

Product-Specific Quantitative Differentiation Evidence for N-(2-(2-(Pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-9H-xanthene-9-carboxamide vs. Structural Analogs


Distinct Pharmacophore: 2-(Pyrimidin-2-yl)-1H-imidazole Bidentate Metal-Binding Motif vs. Monodentate Pyridyl in PIM1 Inhibitor Analog

The target compound incorporates a 2-(pyrimidin-2-yl)-1H-imidazole moiety, which is a well-characterized bidentate metal-binding pharmacophore capable of coordinating Mg²⁺ or Mn²⁺ ions in kinase ATP-binding sites [1]. In contrast, the closely related analog N-(pyridin-4-yl)-9H-xanthene-9-carboxamide contains only a monodentate pyridyl group, which cannot engage in the same bidentate coordination geometry [2]. This structural difference is critical because the imidazole-pyrimidine series (without the xanthene core) has demonstrated potent CDK2 inhibition (IC₅₀ in the low nanomolar range) and oral bioavailability in rodent models [1]. The target compound uniquely merges this metal-chelating pharmacophore with the xanthene scaffold, a combination not present in any comparator.

Medicinal Chemistry Kinase Inhibitor Design Metal Chelation

Xanthene Core vs. Benzothiazole Core: Impact on Molecular Properties and Predicted Target Class Preference

A direct structural comparator, N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide (PubChem CID 71808205, MF C₁₇H₁₄N₆OS, MW 350.4), shares the identical pyrimidine-imidazole-ethyl pharmacophore but replaces the tricyclic xanthene core (C₁₃H₉O) with a bicyclic benzothiazole core [1]. The target compound's xanthene core adds an additional aromatic ring and an ether oxygen, increasing molecular weight (+47 Da) and providing a larger planar surface area for π-π stacking interactions [2]. The xanthene scaffold has been independently validated as a CCR1 antagonist pharmacophore (Ki values in the low nanomolar range for optimized analogs) [3], while benzothiazole-2-carboxamides are reported as antituberculosis agents targeting ATP-PRTase [4], indicating divergent target class preferences driven by the core structure. The target compound has a Computed XLogP3 of approximately 3.2 (estimated from related xanthene-9-carboxamides) vs. 1.7 for the benzothiazole analog, predicting higher membrane permeability but potentially lower aqueous solubility [1][2].

Medicinal Chemistry Drug Design ADME Prediction

Differentiation from PDE4 Inhibitor CI-1044: Shared Molecular Formula but Divergent Scaffold and Target

The compound CI-1044 (PD-189659, Pfizer) shares the identical molecular formula C₂₃H₁₉N₅O₂ (MW 397.44) with the target compound but possesses a completely different scaffold (tetrahydrodiazepinoindole core) and is a well-characterized PDE4 inhibitor with IC₅₀ values of 0.29, 0.08, 0.56, and 0.09 μM against PDE4A5, PDE4B2, PDE4C2, and PDE4D3, respectively . The target compound, by contrast, features a xanthene-9-carboxamide scaffold fused to a pyrimidine-imidazole pharmacophore. Despite the isomeric molecular formula, the target compound is predicted to engage entirely different biological targets (likely kinases or metalloenzymes based on the imidazole-pyrimidine motif) rather than PDE4 isoforms. This scaffold-level differentiation is critical: CI-1044 is an optimized PDE4 clinical candidate with oral bioavailability , while the target compound represents a structurally distinct chemical starting point for kinase-focused or metalloenzyme-targeted screening campaigns [1].

Target Selectivity Scaffold Hopping PDE4 Inhibition

Predicted Binding to Xanthine Oxidase: In Silico Inference from BindingDB Patent Data (Formula-II9 Series)

A BindingDB entry (BDBM499685, associated with US11020397, Compound Formula-II9) reports an IC₅₀ of 0.520 nM for xanthine oxidase inhibition for a compound series bearing structural similarity to the target pharmacophore [1]. While the exact structure corresponding to Formula-II9 has not been unambiguously matched to CAS 1448076-68-3, the imidazole-pyrimidine-amide motif present in the target compound is consistent with the general Formula-II9 scaffold claimed in the patent [1]. In contrast, a related compound in the same BindingDB entry set (BDBM50233808, CHEMBL4086701) shows a dramatically weaker IC₅₀ of 4.51 μM against xanthine oxidase, representing a >8,600-fold difference in potency driven by structural variations [2]. This indicates that precise structural features within this chemotype critically determine xanthine oxidase inhibitory potency. The target compound, if conforming to the high-potency Formula-II9 structural class, may exhibit sub-nanomolar xanthine oxidase inhibition, but this requires experimental confirmation.

Xanthine Oxidase Inhibition Binding Affinity Prediction Patent Pharmacology

Optimal Research and Industrial Application Scenarios for N-(2-(2-(Pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-9H-xanthene-9-carboxamide Based on Differentiated Evidence


Kinase Inhibitor Discovery: Primary Screening Against CDK Family or Related CMGC Kinases

The 2-(pyrimidin-2-yl)-1H-imidazole pharmacophore is validated for CDK1/2/9 inhibition with low nanomolar potency and oral bioavailability in non-xanthene analogs [1]. The target compound combines this pharmacophore with a xanthene core, creating a novel chemotype for screening against the CDK family or other CMGC kinases. Use in biochemical kinase inhibition assays (e.g., ADP-Glo or³³P-ATP filter-binding) to establish IC₅₀ values and selectivity profiles. The xanthene scaffold may confer improved isoform selectivity compared to the original imidazole-pyrimidine amide series due to additional steric interactions with the kinase hinge region.

Xanthine Oxidase Inhibitor Screening and Structure-Activity Relationship (SAR) Expansion

Patent data (US11020397) indicate that imidazole-pyrimidine-amide compounds within the same chemical space as the target achieve sub-nanomolar xanthine oxidase IC₅₀ values (0.520 nM) in fluorescence-based assays [2]. The target compound should be evaluated for xanthine oxidase inhibition as a potential lead for gout or hyperuricemia indications. The xanthene substituent may modulate solubility and metabolic stability relative to simpler Formula-II9 analogs, providing a differentiated SAR data point.

Metalloenzyme Inhibition Profiling: IMPDH2, HDAC, and Other Zinc/Magnesium-Dependent Enzymes

Related xanthene-9-carboxamide derivatives have demonstrated activity against IMPDH2 (Ki = 320 nM) [3] and HDAC isoforms (IC₅₀ values in the 50–250 nM range) [4]. The bidentate pyrimidine-imidazole moiety in the target compound is structurally suited for coordination to catalytic metal ions (Zn²⁺, Mg²⁺) found in these enzyme active sites. Broad metalloenzyme profiling panels are recommended to identify the primary target(s) and establish selectivity across the metalloenzyme family, differentiating the target compound from monodentate analogs lacking dual-metal coordination capability.

GPCR Antagonist Screening: CCR1 and Related Chemokine Receptors

The xanthene-9-carboxamide scaffold is a validated CCR1 receptor antagonist core with Ki values in the low nanomolar range for optimized analogs such as BX471 [5]. Although the target compound's pyrimidine-imidazole substituent differs from the quaternarized piperidine found in known CCR1 antagonists, the xanthene core provides a proven GPCR-targeting scaffold. Radioligand displacement assays (¹²⁵I-MIP-1α binding to human CCR1-transfected CHO cells) can determine if the target compound retains CCR1 affinity while potentially offering differentiated binding kinetics due to the altered amide substituent.

Quote Request

Request a Quote for N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-9H-xanthene-9-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.